1-Amino-1-[2-(trifluoromethoxy)phenyl]acetone
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Overview
Description
1-Amino-1-[2-(trifluoromethoxy)phenyl]acetone is an organic compound characterized by the presence of an amino group and a trifluoromethoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-[2-(trifluoromethoxy)phenyl]acetone typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include solvents like methanol or ethanol and may require mild heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-[2-(trifluoromethoxy)phenyl]acetone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Amino-1-[2-(trifluoromethoxy)phenyl]acetone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 1-Amino-1-[2-(trifluoromethoxy)phenyl]acetone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone
- 1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone
Comparison: 1-Amino-1-[2-(trifluoromethoxy)phenyl]acetone is unique due to the position of the trifluoromethoxy group on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool in drug discovery and development.
Biological Activity
1-Amino-1-[2-(trifluoromethoxy)phenyl]acetone is an organic compound notable for its medicinal chemistry applications, particularly due to its unique trifluoromethoxy substituent. This compound has garnered attention for its potential biological activities, including anti-inflammatory and analgesic properties. The trifluoromethoxy group enhances lipophilicity and cellular permeability, allowing for effective interaction with various biological targets.
- Molecular Formula : C10H10F3NO2
- Molecular Weight : 233.19 g/mol
The presence of the trifluoromethoxy group significantly influences the compound's reactivity and interaction with biological systems. Its synthesis typically involves reductive amination, which can be optimized in industrial settings for higher yield and purity.
This compound interacts with specific molecular targets, primarily through hydrogen bonding facilitated by its amino group. This interaction is crucial for modulating enzyme activities and influencing various biochemical pathways. The compound's lipophilic nature enhances its ability to penetrate cell membranes, allowing it to reach intracellular targets effectively.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits potential anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokine production, thereby reducing inflammation in various models. Additionally, its analgesic properties have been evaluated through pain models, showing promise in alleviating pain responses.
Enzyme Interaction Studies
The compound has been shown to modulate enzyme activities, particularly those involved in inflammatory pathways. For instance, studies have indicated that it can inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Attributes |
---|---|---|
1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone | Trifluoromethoxy at para position | Different pharmacokinetic properties due to substitution position |
1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone | Trifluoromethoxy at meta position | Variations in reactivity and biological interactions |
1-Amino-1-[4-(trifluoromethyl)phenyl]acetone | Trifluoromethyl instead of trifluoromethoxy | Distinct electronic properties affecting chemical behavior |
The positioning of the trifluoromethoxy group on the phenyl ring is critical in determining the pharmacokinetic and pharmacodynamic properties of these compounds.
Case Study 1: Anti-inflammatory Effects
A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction of paw edema compared to control groups. The mechanism was attributed to decreased levels of inflammatory mediators such as TNF-alpha and IL-6.
Case Study 2: Analgesic Activity
In another study focusing on pain response, this compound exhibited a dose-dependent analgesic effect in the formalin test model. The results indicated a significant reduction in both phases of the pain response, suggesting a central mechanism of action alongside peripheral effects.
Properties
Molecular Formula |
C10H10F3NO2 |
---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
1-amino-1-[2-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10F3NO2/c1-6(15)9(14)7-4-2-3-5-8(7)16-10(11,12)13/h2-5,9H,14H2,1H3 |
InChI Key |
ACRQFYQPVJJFOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1OC(F)(F)F)N |
Origin of Product |
United States |
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